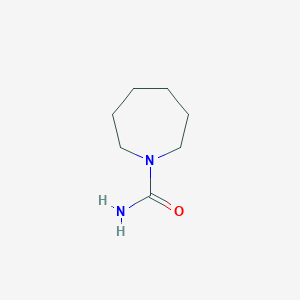

Azepane-1-carboxamide

Description

Properties

IUPAC Name |

azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRJTOFQAJAHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395418 | |

| Record name | azepane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67651-47-2 | |

| Record name | azepane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of azepane-1-carboxamide derivatives typically involves multi-step organic synthesis, often starting from simpler cyclic or acyclic precursors. The main strategies include:

Palladium-Catalyzed Annulation :

This method is employed for synthesizing substituted azepane-1-carboxamides such as 3-phenyl-N-(o-tolyl)this compound. The key step involves Pd/LA-catalyzed decarboxylation facilitating a [5 + 2] annulation, which efficiently constructs the azepane ring with N-aryl substitution. This approach is notable for its selectivity and scalability for industrial applications, where reaction conditions are optimized for continuous flow reactors and high-purity reagents to ensure consistent yields.Hydroboration-Oxidation of Tetrahydroazepines :

A late-stage oxidation strategy has been developed to access oxo-azepines and azepanols, which are closely related to this compound structures. Starting from tetrahydroazepines, regio- and diastereoselective hydroboration using borane dimethylsulfide (BH3·SMe2) yields regioisomeric azepanols. Subsequent oxidation converts these intermediates into oxo-azepines. This method offers high diastereofacial selectivity and moderate regioselectivity, facilitating the synthesis of densely functionalized azepane derivatives in relatively concise synthetic sequences (8 steps, ~30% overall yield from simple starting materials).Silyl Ether Protection and Deprotection :

Protection of hydroxyl groups as silyl ethers (e.g., using TBSOTf) is a crucial step to control reactivity during multi-step synthesis. Conditions such as low temperature (-80 °C) favor selective silylation without deprotection or side reactions. Deprotection steps are carefully controlled to yield free azepanol intermediates for further functionalization.

Reaction Mechanisms and Selectivity

Hydroboration Regio- and Diastereoselectivity :

Hydroboration of azepane precursors proceeds with excellent diastereofacial selectivity but moderate regioselectivity, producing two main regioisomers differing by the position of hydroxylation on the azepane ring. These regioisomers can be separated by reverse-phase HPLC and characterized by advanced NMR techniques.Oxidation and Reduction Reactions :

The this compound derivatives undergo oxidation to form N-oxide or oxo derivatives, commonly using oxidants like hydrogen peroxide or m-chloroperbenzoic acid. Reduction with agents such as lithium aluminum hydride or sodium borohydride converts amide or ketone functionalities into amines or alcohols, respectively.Substitution Reactions :

Nucleophilic substitution on the azepane ring is feasible under basic conditions, allowing introduction of various substituents (amines, thiols), which expands the chemical diversity of this compound derivatives.

Detailed Research Findings and Characterization

NMR and DFT Analysis for Stereochemical Assignment :

Detailed 2D-NMR (HMBC, HSQC, COSY, NOESY) studies have been employed to assign the stereochemistry of hydroxylated azepane derivatives. Nuclear Overhauser Effect (nOe) correlations provide insight into spatial proximities of protons, confirming stereochemical configurations at key ring positions.Density Functional Theory (DFT) calculations complement experimental data, providing optimized conformations and predicted NMR chemical shifts that match observed spectra, thereby validating stereochemical assignments.

Summary Table of Preparation Methods and Conditions

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Yield / Selectivity | Notes |

|---|---|---|---|---|

| Pd/LA-Catalyzed Decarboxylation | Palladium catalyst, ligands | Optimized for continuous flow, scalable | High regioselectivity, scalable industrially | Used for N-aryl this compound synthesis |

| Hydroboration of Tetrahydroazepines | BH3·SMe2 (borane dimethylsulfide) | Room temperature, followed by oxidation | ~30% overall yield (8-step synthesis) | Moderate regioselectivity, excellent diastereoselectivity |

| Silyl Ether Protection | TBSOTf, imidazole | Low temperature (-80 °C) for selective silylation | Up to 90% yield | Protects hydroxyl groups during synthesis |

| Oxidation | H2O2, m-CPBA | Mild conditions | Efficient conversion to N-oxides/oxo derivatives | Enables functionalization of azepane ring |

| Reduction | LiAlH4, NaBH4 | Standard reducing conditions | Converts amides/ketones to amines/alcohols | Used for derivatization of azepane carboxamide |

Chemical Reactions Analysis

Types of Reactions: Azepane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and derivatization of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of azepane derivatives can be achieved using hydrogen peroxide or other peroxides. Reduction reactions often involve the use of hydrogen gas or metal hydrides.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield azepane-1-carboxylic acid, while reduction reactions can produce azepane-1-amine derivatives.

Scientific Research Applications

Azepane-1-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules. In biology, azepane derivatives are studied for their potential as novel inhibitors, antidiabetic agents, and anticancer agents . In medicine, this compound is explored for its potential therapeutic effects, including analgesia and sedation . Additionally, azepane derivatives are used in the development of DNA binding reagents and other biologically active compounds.

Mechanism of Action

The mechanism of action of azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, azepane derivatives can act as inhibitors by binding to enzyme active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Material Science

- 2-Oxo-N-(3-(trimethoxysilyl)propyl)azepane-1-carboxamide (C₁₃H₂₆N₂O₅Si, MW 318.44): The trimethoxysilyl group enables silicon-based surface functionalization, suggesting utility in polymer chemistry or coatings .

Polymer Chemistry

- 1,2-Bis(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane : This bis-amide derivative, with rigid phenyl linkages, has been patented for applications in macromolecular systems, likely due to enhanced thermal stability .

Positional Isomerism Effects

- N-(3-aminophenyl)this compound (C₁₃H₁₉N₃O, MW 233.31) vs. The meta-aminophenyl variant (AC1Q51Q5) lacks reported bioactivity data, though positional differences may alter solubility or target interactions .

Heterocyclic and Side-Chain Modifications

- 2-(Piperidin-4-yl)-N-(propan-2-yl)this compound (C₁₅H₂₉N₃O, MW 267.41): The piperidinyl and isopropyl groups may enhance blood-brain barrier penetration, though safety data are pending .

- 2-Oxo-N-(4-oxo-4-(phenylamino)butyl)this compound: The ketone and phenylamino groups in this derivative (MW 273.27) could influence metabolic stability or proteolytic resistance .

Biological Activity

Azepane-1-carboxamide, a compound belonging to the azepane family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological interactions, and pharmacological significance of this compound, particularly focusing on its derivatives and their implications in therapeutic applications.

Chemical Structure and Synthesis

This compound features a seven-membered nitrogen-containing heterocycle, which contributes to its unique properties. The synthesis typically involves the reaction of a carboxylic acid derivative with azepane in the presence of suitable reagents such as bases or coupling agents. For instance, N-(4-chlorophenyl)this compound is synthesized from 4-chlorobenzoyl chloride and azepane, highlighting the influence of substituents on its chemical reactivity and biological activity.

Biological Activity

The biological activity of this compound and its derivatives has been investigated across various studies, revealing several pharmacological effects:

- Analgesic Properties : Some derivatives exhibit analgesic and anti-inflammatory effects, suggesting potential applications in pain management.

- Antimycobacterial Activity : Recent research indicates that certain azepane derivatives show significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values in the micromolar range. For example, azepanobetulin demonstrated strong antimycobacterial effects with an MIC value of 2 µM against the H37Rv strain .

- Receptor Interactions : The interaction of this compound with specific molecular targets such as enzymes or receptors is crucial for modulating biological pathways. Studies have shown that these compounds can alter enzyme activities and influence receptor signaling pathways.

Table 1: Summary of Biological Activities of Azepane Derivatives

| Compound | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| Azepanobetulin | Antimycobacterial | 2 | Active against M. tuberculosis |

| N-(4-chlorophenyl)this compound | Analgesic/Anti-inflammatory | N/A | Potential for pain management |

| Azepano-lupeol | Antimycobacterial | ≤4 | More active than azepanobetulin |

| Hydrazido-hydrazone | Antimycobacterial | 0.5 | Lead compound in recent studies |

Case Study: Antitubercular Activity

In a comprehensive study conducted by the National Institute of Allergy and Infectious Diseases, azepano-triterpenoids were evaluated for their antitubercular activity. The results indicated that several compounds exhibited potent activity against both drug-sensitive and resistant strains of M. tuberculosis. Notably, compound 7 showed an MIC value of 0.5 µM, demonstrating significant promise as a therapeutic agent against tuberculosis .

The mechanism by which this compound exerts its biological effects often involves:

- Binding Affinity : These compounds interact with specific receptors or enzymes, modulating their functions.

- Inhibition of Enzyme Activity : For instance, some derivatives have been shown to inhibit tuberculosinyl adenosine transferase (Rv3378c), which is crucial for the survival of M. tuberculosis .

Q & A

Q. What are the common synthetic routes for Azepane-1-carboxamide derivatives in academic research?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, acylation of azepane with activated carbonyl reagents (e.g., carbodiimides) under anhydrous conditions is a standard approach . Key methodological considerations include:

- Reagent purity : Use high-purity solvents (e.g., dichloromethane) to avoid side reactions.

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to stabilize intermediates.

- Characterization : Confirm product identity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Methodological steps include:

- Sample preparation : Dissolve the compound in phosphate-buffered saline (PBS) or simulated body fluid.

- Time-course analysis : Use HPLC or LC-MS to quantify degradation products at intervals (0, 6, 12, 24 hours).

- Control groups : Include stability tests under acidic (pH 2.0) and alkaline (pH 9.0) conditions to assess pH sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

Contradictions often arise from differences in assay conditions or target specificity. To address this:

- Systematic review : Compare studies using tools like PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa), assay endpoints (IC vs. EC), and compound purity .

- Dose-response validation : Replicate conflicting experiments under standardized conditions, including positive controls (e.g., known inhibitors) .

- Statistical analysis : Apply ANOVA or Bayesian modeling to assess variability across datasets .

Q. What strategies optimize the selectivity of this compound derivatives for specific enzyme targets?

Selectivity optimization involves:

- Structure-activity relationship (SAR) studies : Modify substituents on the azepane ring or carboxamide group and test against off-target enzymes.

- Computational docking : Use software like AutoDock Vina to predict binding affinities and identify key residues (e.g., hydrophobic pockets in kinases) .

- Kinetic assays : Measure values under pseudo-first-order conditions to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

Reproducibility issues often stem from unrecorded procedural details. Mitigation strategies include:

- Protocol standardization : Document exact molar ratios, catalyst loadings, and reaction times.

- Raw data archiving : Share unprocessed NMR spectra and chromatograms in supplementary materials .

- Collaborative validation : Partner with independent labs to verify synthetic routes using identical reagents and equipment .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

- LC-MS/MS : Quantify trace amounts in biological samples with a limit of detection (LOD) ≤ 1 nM.

- X-ray crystallography : Resolve 3D structures to confirm stereochemistry (e.g., chair vs. boat conformation of the azepane ring) .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .

Q. How can researchers design a robust literature review framework for this compound-related studies?

- Database selection : Use PubMed, SciFinder, and Reaxys to prioritize peer-reviewed articles.

- Critical appraisal : Evaluate studies for conflicts of interest, sample sizes, and statistical rigor using tools like GRADE .

- Gap analysis : Identify understudied areas (e.g., long-term toxicity) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.